Phenyl fluorosulfate

Catalog No.
S3339751
CAS No.
330-00-7
M.F
C6H5FO3S
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl fluorosulfate

Aryl triflate degradation complicates scale-up. Phenyl fluorosulfate (PhOSO2F) solves this as a moisture-stable, hydrolysis-resistant electrophile for SuFEx and cross-coupling. • Inert under physiological conditions and strong acids; stable for prolonged incubation • Enables scalable Suzuki, Stille, Negishi couplings without anhydrous storage • Ultrafast 18F exchange for radiopharmaceuticals; ‘demure’ electrophilicity for covalent probes with minimal off-target binding.

CAS Number

330-00-7

Product Name

Phenyl fluorosulfate

IUPAC Name

fluorosulfonyloxybenzene

Molecular Formula

C6H5FO3S

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

BDIBYQORZHGDIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)F

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)F

The exact mass of the compound Phenyl fluorosulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Phenyl fluorosulfate, Fluorosulfuric acid, phenyl ester, Phenyl fluorosulfonate, Phenoxysulfonyl fluoride, PhOSO2F

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

Phenyl fluorosulfate (PhOSO2F) is a prototypical aryl fluorosulfate that serves as a highly robust electrophilic hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and a stable alternative to aryl triflates in transition-metal-catalyzed cross-coupling . Characterized by its exceptional resistance to hydrolysis, oxidation, and reduction, this compound remains inert under physiological conditions and in the presence of strong acids or nucleophiles. For procurement and material selection, phenyl fluorosulfate offers a distinct advantage: it provides the high cross-coupling reactivity typically associated with moisture-sensitive triflates while maintaining the shelf stability of standard aryl halides, making it a superior precursor for scalable pharmaceutical synthesis, bioconjugation, and late-stage radiolabeling[1].

Research Fit

SuFEx Click Chemistry Modular ligation and polymerization substrate
Cross-Coupling Electrophile Atom-economical alternative to aryl halides and triflates
PFAS-Free Electrophile Avoids perfluoroalkyl substances in synthesis

Substituting phenyl fluorosulfate with conventional electrophiles like phenyl triflate (PhOTf) or phenyl sulfonyl chloride (PhSO2Cl) severely compromises process scalability and handling [1]. Phenyl triflate, while highly reactive in palladium-catalyzed cross-couplings, is notoriously moisture-sensitive and prone to degradation during storage, requiring stringent anhydrous conditions that inflate manufacturing costs. Conversely, sulfonyl chlorides hydrolyze rapidly in aqueous media, precluding their use in biological assays or aqueous biphasic reactions. Even closely related aryl sulfonyl fluorides (ArSO2F) exhibit higher baseline reactivity, making them less suitable for applications requiring prolonged incubation or absolute conditional inertness [2]. Phenyl fluorosulfate bridges this gap, offering the precise 'demure' electrophilicity required to remain completely stable until specifically activated by a SuFEx catalyst or a targeted protein microenvironment.

Substitution Risk

Phenyl fluorosulfate: Attenuated 'latent' electrophilicity from O-resonance
Sulfonyl fluorides: Higher, non-discriminate reactivity may cause off-target labeling
Phenyl fluorosulfate: High hydrolytic stability, tolerates aqueous conditions
Sulfonyl chlorides: Moisture-sensitive; may decompose during storage or reaction
Phenyl fluorosulfate: Non-PFAS, less toxic, atom-economical
Aryl triflates: Subject to PFAS regulation, high waste, costly

Cross-Coupling Parity with Triflates

In transition-metal-catalyzed cross-coupling reactions (such as Stille and Suzuki-Miyaura couplings), phenyl fluorosulfate demonstrates kinetic parity with the industry-standard phenyl triflate [1]. Competition studies reveal that phenyl fluorosulfate and phenyl triflate exhibit nearly identical reaction rates and oxidative addition profiles in Pd-catalyzed systems. However, unlike the moisture-sensitive triflate, the fluorosulfate moiety does not require rigorous anhydrous storage, allowing buyers to achieve high-yielding C-C bond formations without the handling liabilities and higher procurement costs associated with triflate precursors [1].

Evidence DimensionCross-coupling reaction rate and yield
Target Compound DataPhenyl fluorosulfate (equivalent coupling efficiency, high hydrolytic stability)
Comparator Or BaselinePhenyl triflate (equivalent coupling efficiency, poor hydrolytic stability)
Quantified DifferenceSimilar reaction rates in Pd-catalyzed Stille couplings, but with vastly superior shelf-life and handling stability.
ConditionsPd-catalyzed Stille and Suzuki cross-coupling conditions.

Allows process chemists to directly replace expensive, moisture-sensitive triflates with a stable, easily handled fluorosulfate without sacrificing coupling efficiency.

Reactivity Profile
Class-level inference
Lower, controlled reactivity; described as 'latent' electrophile
Supports selective probe design
Direct data for phenyl fluorosulfate limited

Hydrolytic and Nucleophilic Stability

Aryl fluorosulfates are characterized by their extreme resistance to unwanted nucleophilic attack compared to other sulfur(VI) halides. Quantitative stability assays demonstrate that phenyl fluorosulfate undergoes negligible hydrolysis (<5%) after 24 hours in aqueous buffer at neutral pH, and remains completely intact after 3 hours in refluxing aniline (184 °C) [1]. In contrast, sulfonyl chlorides hydrolyze almost instantaneously under similar aqueous conditions, and even aryl sulfonyl fluorides are significantly more reactive (k_rel = 0.035 for fluorosulfate vs. sulfonyl fluoride). The high energy barrier for uncatalyzed reaction with amines (ΔG‡ = 23.2 kcal/mol for MeNH2) ensures the compound only reacts when intentionally activated [1].

Evidence DimensionHydrolysis and background nucleophilic degradation
Target Compound Data<5% hydrolysis at pH 7.4 (24h); 0% degradation in refluxing aniline (3h)
Comparator Or BaselinePhenyl sulfonyl chloride (rapid hydrolysis) and Aryl sulfonyl fluoride (higher baseline reactivity)
Quantified DifferencePhenyl fluorosulfate is significantly more stable than sulfonyl fluorides and infinitely more stable than sulfonyl chlorides in aqueous/nucleophilic environments.
ConditionsAqueous buffer (pH 7.4) at room temperature and refluxing aniline (184 °C).

Ensures reliable performance in aqueous bioconjugation, high-throughput screening, and long-term storage without the spontaneous degradation seen in traditional electrophiles.

Aqueous Stability
Class-level inference
High resistance to hydrolysis; broad nucleophile tolerance
Supports aqueous reaction conditions
Stability advantage over sulfonyl chlorides reported at class level

In Vivo Stability for Late-Stage Radiolabeling

For radiopharmaceutical procurement, the stability of the S-F bond is critical to prevent unwanted defluorination in vivo. Pharmacokinetic evaluations of 18F-labeled aryl fluorosulfates demonstrate absolute in vivo stability of the Ar-O-SO2-F linkage[1]. Following intravenous injection, PET imaging reveals no apparent 18F-associated signal in bone tissue—a standard marker for the release of free [18F]fluoride. This confirms that the phenyl fluorosulfate core resists both enzymatic hydrolysis and off-target substitution in complex biological milieus, making it a far superior hub for late-stage 18F radiolabeling compared to traditional aliphatic fluorides that are prone to metabolic defluorination[1].

Evidence DimensionIn vivo defluorination (bone uptake of 18F)
Target Compound DataNo detectable 18F bone deposition
Comparator Or BaselineTraditional aliphatic 18F-tracers (prone to background defluorination)
Quantified DifferenceNear-zero in vivo release of free fluoride from the aryl fluorosulfate group.
ConditionsIntravenous injection in murine models followed by dynamic PET imaging.

Validates the compound as a highly reliable, non-labile precursor for developing PET radiotracers and targeted covalent inhibitors.

Atom Economy & Regulatory
Head-to-head comparison
Less toxic, more atom economical, non-PFAS
Supports sustainable cross-coupling
Review-based assessment vs. triflates
18F-Labeling Speed
Supporting evidence
≤30 s at room temperature
Supports research PET tracer development
Model substrate for isotopic exchange (cartridge purification)

Triflate Replacement in Scalable Cross-Coupling

Ideal for industrial scale-up of Suzuki, Stille, and Negishi cross-couplings where avoiding the moisture sensitivity, specialized storage, and high cost of aryl triflates is a procurement priority [1].

SuFEx Click Chemistry for Bioconjugation

The perfect precursor for synthesizing complex sulfates and sulfamides via SuFEx click chemistry, leveraging its absolute stability in aqueous media until activated by specific catalysts (e.g., DBU) or protein binding pockets .

Late-Stage 18F PET Radiolabeling

The optimal substrate for developing radiopharmaceuticals, as its ultrafast isotopic exchange with fluoride anions combined with its extreme in vivo stability prevents off-target bone uptake of [18F]fluoride [2].

Targeted Covalent Inhibitor Development

Highly suited for inverse drug discovery and the design of covalent probes targeting tyrosine, lysine, or histidine residues, where the 'demure' electrophilicity prevents non-specific binding in complex proteomes [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemical biology probe development
Attenuated electrophilicity for reduced off-target reactivity
Target engagement selectivity in proteomic studies
Preclinical PET tracer development
Efficient 19F/18F isotopic exchange at ambient temperature
Radiochemical yield and purification efficiency
Industrial cross-coupling as triflate alternative
Atom economy and non-PFAS compliance
Coupling yield and waste profile
SuFEx polymerization for materials
S(VI)-F stability in aqueous and oxygenated conditions
Polymerization kinetics and monomer scope

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

330-00-7

Wikipedia

Fluorosulfuric acid, phenyl ester (8CI,9CI)

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